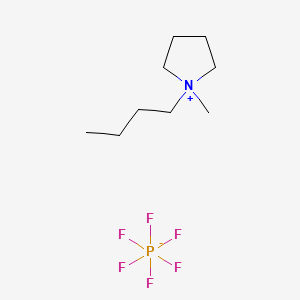

1-Butyl-1-methylpyrrolidinium hexafluorophosphate

Description

The exact mass of the compound 1-Butyl-1-methylpyrrolidinium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butyl-1-methylpyrrolidinium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1-methylpyrrolidinium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.F6P/c1-3-4-7-10(2)8-5-6-9-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGXEKKFZYYPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047937 | |

| Record name | 1-Butyl-1-methylpyrrolidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330671-29-9 | |

| Record name | 1-Butyl-1-methylpyrrolidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Butyl-1-methylpyrrolidinium hexafluorophosphate" synthesis methods

This technical guide details the synthesis, purification, and characterization of 1-Butyl-1-methylpyrrolidinium hexafluorophosphate ([BMP][PF6]) .

Designed for researchers in electrochemical materials and drug development, this guide prioritizes electrochemical purity —a standard analogous to "pharmaceutical grade" where trace impurities (halides, water) are treated as critical quality attributes (CQAs) that define performance limits.

Executive Summary & Chemical Architecture

1-Butyl-1-methylpyrrolidinium hexafluorophosphate (CAS: 330671-29-9) is a pyrrolidinium-based ionic liquid (IL) valued for its wide electrochemical window (~5.5 V vs. Li/Li⁺) and thermal stability. Unlike its bis(trifluoromethanesulfonyl)imide ([TFSI]) analogue, [BMP][PF6] is typically a white crystalline solid at room temperature (m.p. ~85°C), necessitating specific handling protocols different from liquid ILs.

Target Specifications (Electrochemical Grade):

-

Purity: > 99.9%

-

Water Content: < 20 ppm (Karl Fischer)[1]

-

Halide Content: < 10 ppm (IC/Titration)

-

Appearance: White crystalline powder (colorless melt)

Strategic Synthesis Architecture

The synthesis follows a two-step metathesis pathway . Direct alkylation with hexafluorophosphate agents is rare due to the instability of the alkylating agents; therefore, a halide intermediate is synthesized first.

Diagram 1: Synthesis Workflow (DOT Visualization)

Caption: Two-step synthesis workflow from precursors to purified ionic liquid.

Detailed Experimental Protocols

Phase 1: Synthesis of the Intermediate ([BMP][Br])

Objective: Create the pyrrolidinium cation via nucleophilic substitution (

Reagents:

-

N-methylpyrrolidine (NMP) - Distill over

before use. -

1-Bromobutane - Distill before use.

-

Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (ACN).[2] Note: EtOAc is preferred as the product precipitates out, driving the reaction forward.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Flush with

for 15 mins. -

Charging: Add N-methylpyrrolidine (0.1 mol) and EtOAc (50 mL) to the flask. Cool to 0°C in an ice bath.

-

Addition: Add 1-Bromobutane (0.11 mol, 10% excess) dropwise over 30 minutes. Causality: The reaction is exothermic; rapid addition causes overheating and color formation (browning).

-

Reaction: Remove ice bath. Heat to mild reflux (~70°C) for 24 hours.

-

Isolation: The [BMP][Br] will precipitate as a white solid. Cool to -20°C to maximize yield.

-

Filtration: Filter under inert atmosphere (Schlenk line preferred). Wash the solid 3x with cold EtOAc to remove unreacted amines.

-

Drying: Dry under vacuum at 60°C for 12 hours.

-

Checkpoint: Product must be a white, hygroscopic powder. If yellow, recrystallize from ACN/EtOAc.

-

Phase 2: Anion Metathesis ([BMP][PF6])

Objective: Exchange the Bromide anion for Hexafluorophosphate.

Reagents:

-

[BMP][Br] (from Phase 1)

-

Potassium Hexafluorophosphate (

) -

Solvent: Deionized Water (18 MΩ)

Protocol:

-

Dissolution: Dissolve [BMP][Br] (0.05 mol) in 20 mL deionized water. In a separate beaker, dissolve

(0.055 mol, 10% excess) in 20 mL water. -

Mixing: Slowly add the

solution to the [BMP][Br] solution with vigorous stirring. -

Precipitation: [BMP][PF6] is hydrophobic and will precipitate immediately as a white solid (or dense oil if warm). Stir for 2 hours to ensure complete exchange.

-

Separation: Filter the solid precipitate. (If liquid due to heat, use a separatory funnel).

-

Washing (Critical): Wash the solid cake with 50 mL of ice-cold water. Repeat this step 5 times .

-

Causality: This removes the byproduct salt (

) and excess starting material. Residual Bromide is an electrochemical poison.

-

Purification & Quality Control (The "Pharma-Grade" Approach)

Achieving "battery grade" requires removing trace impurities that cause anodic corrosion or parasitic reactions.

Diagram 2: Purification Logic Tree

Caption: Decision logic for purifying [BMP][PF6] to remove halides and color bodies.

Purification Protocol:

-

Recrystallization: Dissolve the crude [BMP][PF6] in a minimum amount of hot methanol or ethanol. Add water dropwise until cloudy, then cool to 4°C. Collect crystals.

-

Decolorization (If needed): If the melt is yellow, dissolve in methanol, add activated charcoal (5 wt%), stir for 1 hour, and filter through a PTFE (0.2 µm) pad before recrystallizing.

-

Drying (The Final Step):

Characterization & Data Interpretation

| Method | Parameter | Acceptance Criteria | Failure Mode Interpretation |

| 1H NMR | Structure | Clean peaks, correct integration (Butyl/Methyl ratio) | Extra peaks @ ~3-4 ppm indicate unreacted amine. |

| Silver Nitrate Test | Halides | No turbidity after 5 mins | Turbidity = Residual Br/Cl. Fatal for Al current collectors in batteries. |

| Karl Fischer (KF) | Water | < 20 ppm | High water = Hydrolysis of PF6 to HF (acidic). |

| Cyclic Voltammetry | E-Window | No peaks between 0V and 5.0V (vs Li/Li+) | Anodic current < 4.5V indicates halide oxidation or water electrolysis. |

| DSC | Melting Point | Sharp peak 84–88°C | Broad/low peak = Impure eutectic mixture. |

Self-Validating System (Silver Nitrate Test)

Before drying, take 0.1 g of product, dissolve in 5 mL water, and add 2 drops of 0.1M

-

Result: The solution must remain crystal clear.

-

Action: Any haze requires re-washing or re-recrystallization. Do not proceed to drying until this passes.

References

-

Synthesis & Properties of Pyrrolidinium ILs: MacFarlane, D. R., et al. "Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases." Journal of Physical Chemistry B, 1999.

-

Electrochemical Windows & Impurities: Appetecchi, G. B., et al. "Chemical-Physical Properties of Pyrrolidinium-Based Ionic Liquids." Electrochimica Acta, 2006.[3]

-

Purification Protocols: Seddon, K. R., et al. "Influence of chloride, water, and organic impurities on the physical properties of ionic liquids." Pure and Applied Chemistry, 2000.

-

Halide Impurity Effects: Hagiwara, R., & Ito, Y. "Room temperature ionic liquids of alkylimidazolium cations and fluoroanions." Journal of Fluorine Chemistry, 2000.

-

Green Synthesis (Solvent-Free): Burrell, A. K., et al. "The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids." Green Chemistry, 2007.

Sources

An In-Depth Technical Guide to the Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate ([BMPy][PF6])

This guide provides a comprehensive technical overview of the electrochemical window of 1-Butyl-1-methylpyrrolidinium hexafluorophosphate, an ionic liquid of significant interest for various electrochemical applications. This document is intended for researchers, scientists, and professionals in drug development and other fields who require a deep understanding of the electrochemical stability and operational limits of this versatile material.

Introduction: The Significance of Ionic Liquids and the Electrochemical Window

Ionic liquids (ILs) are a class of salts that are liquid below 100°C, and often even at room temperature. Their unique physicochemical properties, including low volatility, high thermal stability, and wide electrochemical windows, make them highly attractive for a range of applications, particularly in electrochemistry.[1][2] One such promising ionic liquid is 1-Butyl-1-methylpyrrolidinium hexafluorophosphate ([BMPy][PF6]).

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte remains stable and does not undergo oxidation or reduction.[3] A wide electrochemical window is paramount for applications such as high-energy-density batteries and supercapacitors, as it dictates the maximum operating voltage of the device.[4][5] For [BMPy][PF6], its broad electrochemical stability is a key attribute driving its adoption in these fields.[6]

Understanding the Electrochemical Landscape of [BMPy][PF6]

The electrochemical window of an ionic liquid is fundamentally determined by the electrochemical stability of its constituent cation and anion.[5][7] In the case of [BMPy][PF6], the cathodic limit is set by the reduction of the 1-butyl-1-methylpyrrolidinium cation ([BMPy]⁺), while the anodic limit is determined by the oxidation of the hexafluorophosphate anion ([PF6]⁻).[5]

The pyrrolidinium cation is known for its high cathodic stability, contributing to the wide potential window of [BMPy][PF6].[4] The hexafluorophosphate anion is also electrochemically robust, resistant to oxidation at high potentials.[6] This combination of a stable cation and anion results in an ionic liquid with a broad and useful electrochemical window.

Experimental Determination of the Electrochemical Window: A Practical Approach

The electrochemical window of [BMPy][PF6] is typically determined using cyclic voltammetry (CV).[8][9] This powerful electrochemical technique involves sweeping the potential of a working electrode in a three-electrode setup and measuring the resulting current.[10]

Causality Behind Experimental Choices

-

Three-Electrode System: A three-electrode setup, comprising a working electrode, a counter electrode, and a reference electrode, is essential for accurately measuring the potential at the working electrode without the influence of the overall cell voltage drop.[8]

-

Inert Working Electrode: A glassy carbon or platinum electrode is commonly used as the working electrode due to its wide potential window and chemical inertness, ensuring that the measured current response is solely due to the electrochemical reactions of the ionic liquid.[2][9]

-

Inert Atmosphere: The experiment is conducted under an inert atmosphere (e.g., argon or nitrogen) to minimize the influence of oxygen and water, which can have their own electrochemical signals and narrow the apparent electrochemical window.[11]

-

Scan Rate: The choice of scan rate is a balance between achieving a clear signal and minimizing contributions from side reactions. A typical scan rate for determining the electrochemical window of an ionic liquid is in the range of 10-100 mV/s.[9]

Step-by-Step Experimental Protocol for Cyclic Voltammetry

-

Preparation of the Electrochemical Cell:

-

Thoroughly clean and dry all components of the electrochemical cell.

-

Assemble the three-electrode system within the cell.

-

Introduce the [BMPy][PF6] ionic liquid into the cell under an inert atmosphere. Ensure the electrodes are properly immersed.

-

-

Instrument Setup:

-

Connect the electrodes to a potentiostat.[8]

-

Set the potential range for the cyclic voltammogram. This range should be wide enough to encompass the expected anodic and cathodic limits.

-

Define the scan rate and the number of cycles.

-

-

Data Acquisition:

-

Initiate the cyclic voltammetry scan. The potentiostat will linearly sweep the potential between the working and reference electrodes and record the resulting current.[8]

-

The scan is typically reversed at the set potential limits.

-

-

Data Analysis and Interpretation:

-

The resulting plot of current versus potential is the cyclic voltammogram.

-

The electrochemical window is determined by identifying the potentials at which a significant increase in current is observed, corresponding to the onset of the oxidation and reduction of the ionic liquid.

-

A current density threshold (e.g., 0.1 or 1 mA/cm²) is often used to define the limits of the electrochemical window.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the electrochemical window of [BMPy][PF6] using cyclic voltammetry.

Quantitative Data: The Electrochemical Window of [BMPy][PF6]

The electrochemical window of [BMPy][PF6] can vary depending on the experimental conditions. The following table summarizes typical values found in the literature.

| Working Electrode | Reference Electrode | Scan Rate (mV/s) | Cathodic Limit (V) | Anodic Limit (V) | Electrochemical Window (V) | Source |

| Glassy Carbon | Pt | 100 | -2.4 | 2.1 | 4.5 | [11] |

| Pt | Ag/Ag⁺ | 50 | -3.1 | 2.6 | 5.7 | [12] |

| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 3.91 | [13] |

Note: The reference electrode used can significantly impact the reported potential limits. It is crucial to consider the reference potential when comparing values from different sources.

Factors Influencing the Electrochemical Window

The measured electrochemical window of [BMPy][PF6] is not an absolute value but is influenced by several factors:

-

Purity of the Ionic Liquid: Impurities, particularly water and halides, can significantly reduce the electrochemical window.[11][14] Water can be reduced to hydrogen gas, and halides can be easily oxidized, leading to a narrower potential window.

-

Electrode Material: The nature of the working electrode can affect the kinetics of the electron transfer reactions at the limits of the electrochemical window.[15] Different electrode materials can have different overpotentials for the oxidation and reduction of the ionic liquid.

-

Temperature: Temperature can influence the viscosity and conductivity of the ionic liquid, which in turn can affect the mass transport of ions to the electrode surface and the kinetics of the electrochemical reactions.[9]

-

Scan Rate: At higher scan rates, the apparent electrochemical window may appear wider due to kinetic limitations of the decomposition reactions.

Applications and Implications

The wide electrochemical window of [BMPy][PF6] makes it a highly suitable electrolyte for a variety of electrochemical devices:

-

Lithium-ion Batteries: Its stability at both high and low potentials allows for the use of high-voltage cathode materials and low-potential anode materials, leading to higher energy densities.[6] It can also be used as a flame-retarding additive to improve the safety of lithium-ion batteries.[16][17]

-

Supercapacitors (Electrochemical Double-Layer Capacitors): A wide electrochemical window enables a higher operating voltage, which significantly increases the energy storage capacity of the device (Energy ∝ Voltage²).[1][2]

-

Electrochemical Synthesis: The wide potential range allows for the electrochemical synthesis of compounds that would be unstable in conventional solvents.[1]

Conclusion

1-Butyl-1-methylpyrrolidinium hexafluorophosphate possesses a wide electrochemical window, a key characteristic that underpins its utility in a range of advanced electrochemical applications. A thorough understanding of its electrochemical stability, the experimental methods for its determination, and the factors that influence it is essential for researchers and scientists working to develop next-generation energy storage devices and electrochemical processes. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this promising ionic liquid.

References

-

Bi, S., et al. (2026). Electrical properties of 1-Butyl-1-methylpyrrolidinum Hexafluorophosphate Ionic Liquid doped Polymer Electrolyte. ResearchGate. [Link]

-

Chem-Impex. (n.d.). 1-Butyl-1-methylpyrrolidinium hexafluorophosphate. Chem-Impex. [Link]

-

ACS Publications. (2023). Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. Inorganic Chemistry. [Link]

-

ResearchGate. (n.d.). Electrochemical stability windows of ionic liquids. ResearchGate. [Link]

- Choi, J. A., et al. (n.d.). Effect of 1-butyl-1-methylpyrrolidinium hexafluorophosphate as a flame-retarding additive on the cycling performance and thermal. Google Scholar.

-

ResearchGate. (2003). Electrochemistry of 1Butyl3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid. ResearchGate. [Link]

-

ACS Publications. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. ACS Publications. [Link]

-

NIH. (n.d.). Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC. [Link]

-

RoCo Global. (n.d.). 1-Butyl-1-methylpyrrolidinium hexafluorophosphate, >99%. RoCo Global. [Link]

-

ResearchGate. (2011). Effect of 1-butyl-1-methylpyrrolidinium hexafluorophosphate as a flame-retarding additive on the cycling performance and thermal properties of lithium-ion batteries. ResearchGate. [Link]

-

ResearchGate. (2012). Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structure of the 1‐butyl‐1‐methylpyrrolidinium [Pyr14]⁺ and... ResearchGate. [Link]

-

ACS Publications. (n.d.). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials. [Link]

-

PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate. PubChem. [Link]

-

ResearchGate. (n.d.). Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. ResearchGate. [Link]

-

ACS Publications. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

-

Wikipedia. (n.d.). Electrochemical window. Wikipedia. [Link]

-

ResearchGate. (2015). Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. [Link]

-

Johannes Gutenberg-Universität Mainz. (n.d.). Cyclic voltammetric study of uranium in room-temperature ionic liquids. Johannes Gutenberg-Universität Mainz. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electrochemical window - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. roco.global [roco.global]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. download.uni-mainz.de [download.uni-mainz.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. echemmat.com [echemmat.com]

- 17. researchgate.net [researchgate.net]

Molecular structure of 1-Butyl-1-methylpyrrolidinium hexafluorophosphate

Title: Technical Monograph: Molecular Architecture and Physicochemical Profiling of 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate ([BMP][PF₆])

Abstract This technical guide provides a structural and functional analysis of 1-Butyl-1-methylpyrrolidinium hexafluorophosphate ([BMP][PF₆]), a cyclic quaternary ammonium salt. Distinguished by its high electrochemical stability and plastic crystalline phase behavior, [BMP][PF₆] serves as a critical electrolyte in high-voltage energy storage systems and a specialized reaction medium in pharmaceutical synthesis. This document details its conformational dynamics, synthesis protocols, and characterization standards.

Molecular Architecture & Conformational Dynamics

The physicochemical utility of [BMP][PF₆] stems from the steric asymmetry of its cation and the octahedral symmetry of its anion.

Cationic Geometry: The Pyrrolidinium Ring

The 1-butyl-1-methylpyrrolidinium cation ([BMP]

-

Envelope Conformation: The ring typically adopts an envelope or twisted conformation to minimize torsional strain between adjacent methylene groups.

-

N-Substituents: The nitrogen center is

hybridized and chiral (though usually synthesized as a racemate). The methyl and butyl groups orient themselves to minimize steric hindrance, often placing the bulkier butyl group in an equatorial position relative to the ring plane.

Anionic Geometry: The Hexafluorophosphate Core

The hexafluorophosphate anion (

-

Geometry: Perfectly octahedral (

symmetry). -

Charge Distribution: The negative charge is delocalized over the fluorine atoms, creating a "soft" anionic shell that reduces Coulombic attraction to the cation. This weak coordination is the primary driver for the salt's ionic conductivity when molten.

Conformational Isomerism

Phase transitions in [BMP][PF₆] are governed by the flexibility of the butyl chain.

-

Solid State (Plastic Crystal): Below its melting point (~85°C), the material often exists as a plastic crystal where the centers of mass are fixed, but the ions retain rotational freedom.

-

Conformers: The butyl chain transitions between trans (extended) and gauche (kinked) conformers. The trans-trans conformation is energetically favorable in the crystalline lattice, while the liquid phase shows a mixture of trans and gauche states.

Figure 1. Structural connectivity and interaction map of [BMP][PF₆], highlighting the separation between the flexible cationic tail and the symmetric anion.

Physicochemical Implications

The structural features described above directly dictate the material's macroscopic properties.

| Property | Value / Characteristic | Structural Cause |

| Melting Point | 84 – 88 °C | The high symmetry of |

| Electrochemical Window | ~5.5 V (vs Li/Li⁺) | The pyrrolidinium ring is resistant to reduction, and |

| Viscosity (Molten) | High (>100 cP) | Significant van der Waals interactions between butyl chains and the rigidity of the ring. |

| Hydrophobicity | Hydrophobic | The fluorinated shell of |

Critical Note for Researchers: Unlike its [TFSI] counterpart which is liquid at room temperature, [BMP][PF₆] is a solid. It is frequently used as a Plastic Crystal Electrolyte (PCE) or dissolved in organic carbonates (PC/EC) for battery applications.

Synthesis & Purification Protocol

Objective: Synthesize electrochemical-grade [BMP][PF₆] via anion metathesis. Precursor: 1-butyl-1-methylpyrrolidinium bromide ([BMP][Br]).

Reagents

-

[BMP][Br] (Synthesized via quaternization of N-methylpyrrolidine with 1-bromobutane).

-

Potassium Hexafluorophosphate (

) or Hexafluorophosphoric acid ( -

Solvents: Dichloromethane (DCM), Deionized Water (18 MΩ).

Metathesis Workflow

-

Dissolution: Dissolve equimolar amounts of [BMP][Br] and

in separate minimal volumes of distilled water. -

Mixing: Slowly add the salt solution to the precursor solution. A phase separation will occur immediately as hydrophobic [BMP][PF₆] precipitates/oils out (depending on temperature).

-

Extraction: Add DCM to dissolve the [BMP][PF₆]. The aqueous layer retains the byproduct salt (KBr).

-

Washing (Critical Step): Wash the DCM layer with deionized water 5–7 times.

-

Validation: Test the wash water with

. If a precipitate forms (AgBr), halide impurities remain. Continue washing until clear.

-

-

Drying: Remove DCM via rotary evaporation. Dry the resulting solid in a vacuum oven at 60°C for 24 hours to remove trace water.

Figure 2.[1][2] Step-by-step synthesis and purification workflow ensuring electrochemical purity.

Structural Characterization Methodologies

To validate the structure and purity of the synthesized compound, the following spectroscopic markers are standard.

Nuclear Magnetic Resonance (NMR)

-

NMR (Cation): The N-methyl group appears as a sharp singlet (~3.0 ppm). The

-

NMR (Anion): A doublet appears at approx -70 to -75 ppm.

-

Mechanism: Coupling between

and

-

-

NMR (Anion): A septet centered at ~ -144 ppm.

-

Mechanism: The phosphorus nucleus is split by six equivalent fluorine atoms (

, where -

Coupling Constant (

): Typically ~710 Hz.

-

Raman Spectroscopy

Used to determine the conformational state of the butyl chain.[3]

-

Marker: The "breathing" mode of the pyrrolidinium ring and C-C stretching of the butyl chain.

-

Phase ID: Distinct shifts occur when transitioning from the plastic crystal phase to the liquid phase, indicating trans to gauche isomerization.

Applications in Pharma & Electrochemistry

Electrochemical Energy Storage

[BMP][PF₆] is a leading candidate for Solid-State Li-ion Batteries .

-

Mechanism: In its plastic crystal phase, the rotation of the globular ions creates vacancy defects that allow

ions to migrate through the solid lattice with high conductivity ( -

Advantage: Eliminates leakage risks associated with liquid electrolytes.

Pharmaceutical Synthesis Solvent

While [BMP][PF₆] is not suitable for drug delivery (due to the hydrolysis risk of

-

Green Solvent: Replaces volatile organic compounds (VOCs) in nucleophilic substitutions.

-

Selectivity: The ionic environment can enhance the stereoselectivity of reactions involving polar transition states.

Safety Warning:

References

-

MacFarlane, D. R., et al. (1999). Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases. Journal of Physical Chemistry B. Link

-

Henderson, W. A., & Passerini, S. (2004). Phase Behavior of Ionic Liquid-LiX Mixtures: Pyrrolidinium Cations. Chemistry of Materials. Link

-

Forsyth, M., et al. (2002). Plastic Crystal Electrolytes based on the Pyrrolidinium Cation. Electrochimica Acta. Link

-

PubChem. (n.d.).[1] 1-Butyl-1-methylpyrrolidinium hexafluorophosphate Compound Summary. National Library of Medicine. Link

-

TCI Chemicals. (n.d.). Product Specification: 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate. Link[1]

Sources

Technical Guide: Solubility Profile & Solvent Engineering of 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate ([Bmpyr][PF6])

[1]

Executive Summary

1-Butyl-1-methylpyrrolidinium hexafluorophosphate ([Bmpyr][PF6] or [BMPyrr][PF6]) is a hydrophobic, air-stable ionic liquid (IL) that exists as a white crystalline solid at room temperature.[1] Its high thermal stability, wide electrochemical window, and hydrophobicity make it a critical component in lithium-ion battery electrolytes , electrochemical sensors , and biphasic solvent extraction systems .

This guide provides a definitive analysis of the solubility landscape of [Bmpyr][PF6], moving beyond binary "soluble/insoluble" classifications to explore temperature-dependent behaviors, thermodynamic interactions, and purification protocols.

Physicochemical Profile

Understanding the fundamental physical state of [Bmpyr][PF6] is a prerequisite for solvent selection.[1] Unlike many "room temperature" ionic liquids that are viscous fluids at 25°C, [Bmpyr][PF6] is a solid with a distinct melting point.

| Property | Value / Description |

| CAS Number | 330671-29-9 |

| Molecular Formula | C₉H₂₀F₆NP |

| Molecular Weight | 287.23 g/mol |

| Physical State (25°C) | White to off-white crystalline powder |

| Melting Point | 84.0 – 88.0 °C |

| Hygroscopicity | Hygroscopic (Requires storage under inert gas) |

| Anion Character | Hydrophobic (Immiscible with water) |

Structural Visualization

The pyrrolidinium cation provides steric bulk, while the hexafluorophosphate anion confers hydrophobicity.

Figure 1: Structural components of [Bmpyr][PF6] highlighting the cation-anion interaction.[1]

Solubility Landscape

The solubility of [Bmpyr][PF6] is governed by the "Like Dissolves Like" principle, modified by the specific interactions of the [PF6]⁻ anion. The anion is weakly coordinating and hydrophobic, rendering the salt insoluble in water and non-polar alkanes, but highly soluble in polar aprotic solvents.

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Status (25°C) | Interaction Mechanism |

| Polar Aprotic | Acetonitrile, Acetone, DMSO, DMF | High Solubility | Dipole-dipole interactions stabilize the cation; high dielectric constant dissociates ion pairs.[1] |

| Carbonates | Propylene Carbonate (PC), Ethylene Carbonate (EC) | High Solubility | Critical for battery applications. EC requires heating (>40°C) to melt the solvent itself.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble (Temperature Dependent) | Soluble in hot alcohols; solubility decreases significantly upon cooling (Ideal for recrystallization). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good solvation of the hydrophobic butyl chain and the fluorinated anion. |

| Water | Water | Insoluble / Immiscible | The [PF6]⁻ anion is hydrophobic.[1] Forms a biphasic system (Liquid-Liquid Equilibrium).[1] |

| Alkanes | Hexane, Heptane, Pentane | Insoluble | Lack of polarity prevents solvation of the ionic lattice. Used as anti-solvents.[1] |

| Ethers | Diethyl Ether, MTBE | Low / Insoluble | Often used to precipitate the salt from more polar solvents. |

| Aromatics | Toluene, Benzene | Low Solubility | Generally poor solubility at room temperature; may dissolve slightly at reflux. |

Thermodynamic Phase Behavior

-

Water-IL Systems: [Bmpyr][PF6] forms a Type III phase diagram with water, characterized by a large immiscibility gap.[1] While "insoluble," trace amounts of water can partition into the IL phase (hygroscopicity), significantly affecting viscosity and electrochemical stability.

-

Recrystallization Dynamics: The steep solubility curve in alcohols (e.g., Ethanol) allows for effective purification. The salt dissolves readily at 60-70°C but crystallizes out upon cooling to 0-4°C.[1]

Experimental Protocols

Reliable handling of [Bmpyr][PF6] requires protocols that account for its solid state and hygroscopic nature.[1]

Protocol A: Solubility Determination (Cloud Point Method)

Objective: Determine the precise solubility limit in a target solvent.[1]

-

Preparation: Weigh 100 mg of [Bmpyr][PF6] into a sealed glass vial equipped with a magnetic stir bar.

-

Solvent Addition: Add the target solvent in small increments (e.g., 50 µL) via a micropipette.[1]

-

Equilibration:

-

Place the vial in a thermostated bath (set to 25°C or desired T).

-

Stir vigorously for 10 minutes after each addition.

-

-

Observation:

-

Clear Solution: Soluble.

-

Cloudy/Precipitate: Insoluble (Satuation point reached).[1]

-

-

Quantification: Calculate solubility (

) using:

Protocol B: Purification via Recrystallization

Objective: Remove halide impurities (Cl⁻, Br⁻) and trace water from commercial grade [Bmpyr][PF6].

-

Dissolution: Dissolve crude [Bmpyr][PF6] in a minimum amount of hot Methanol or Ethanol (~60°C).

-

Note: If insoluble particles remain, filter the hot solution through a 0.2 µm PTFE filter.

-

-

Crystallization:

-

Isolation: Filter the white crystals using a vacuum filtration setup (Buchner funnel).

-

Drying (Critical):

-

Place crystals in a vacuum oven.

-

Dry at 70-80°C under high vacuum (< 1 mbar) for at least 24 hours.

-

Validation: Verify water content is < 50 ppm using Karl Fischer titration.[1]

-

Protocol C: Electrochemical Electrolyte Formulation

Objective: Prepare a 1.0 M electrolyte solution for Li-ion battery testing.

-

Solvent Preparation: Mix Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) in a 1:1 volume ratio.[1] Ensure solvents are battery-grade (H₂O < 10 ppm).[1]

-

Weighing: Calculate the mass of [Bmpyr][PF6] required:

-

Mixing: Add the solid salt to the solvent mixture. Stir at 40°C to expedite dissolution (EC is solid at RT).

-

Storage: Store the clear electrolyte inside an Argon-filled glovebox.

Workflow Visualization

Solubility & Solvent Selection Logic

This decision tree guides researchers in selecting the appropriate solvent based on the intended application.[1]

Figure 2: Solvent engineering decision tree for [Bmpyr][PF6] applications.

Applications & Implications

The solubility profile of [Bmpyr][PF6] directly dictates its utility in advanced technologies:

-

Energy Storage: Its solubility in Propylene Carbonate (PC) and Ethylene Carbonate (EC) allows for high-concentration electrolytes that are safer and more thermally stable than traditional organic electrolytes.[1]

-

Green Extraction: The hydrophobicity (water insolubility) creates a clean interface for extracting metal ions or organic contaminants from aqueous streams.[1] The IL acts as the receiving phase.[1]

-

Catalysis: Used as a recyclable solvent for organic reactions (e.g., Diels-Alder).[1] The reaction products can often be extracted using Hexane (in which the IL is insoluble), allowing the IL to be reused.

References

-

TCI Chemicals. Product Specification: 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate (B6039).[1] Retrieved from [1]

-

Sigma-Aldrich. 1-Butyl-1-methylpyrrolidinium hexafluorophosphate Product Data. Retrieved from [1]

-

RoCo Global. Ionic Liquids for Energy Storage and Extraction.[1] Retrieved from [1]

-

Chem-Impex. Technical Data Sheet: 1-Butyl-1-methylpyrrolidinium hexafluorophosphate.[1] Retrieved from [1]

-

ResearchGate. Liquid-Liquid Equilibria in Binary Systems of Ionic Liquids. (General reference for [PF6] hydrophobicity). Retrieved from

Purity analysis of 1-Butyl-1-methylpyrrolidinium hexafluorophosphate

Purity Analysis of 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate ( )

Executive Summary: The Purity-Performance Nexus[1]

In the domain of high-voltage electrolytes and advanced synthesis, 1-Butyl-1-methylpyrrolidinium hexafluorophosphate (

For researchers, the "purity" of

The "Killers" in [1]

-

Halides (Cl⁻, Br⁻): Residues from synthesis (e.g., alkylation of methylpyrrolidine). They cause anodic corrosion and narrow the electrochemical window.

-

Water: Reacts with

to form HF (hydrofluoric acid) and -

Protic Impurities: Unreacted amines or acidic protons that facilitate parasitic reduction reactions.[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow for validating

Figure 1: Sequential decision tree for purity analysis. Note that water content (KF) is checked early to prevent hydrolysis during subsequent handling.

Module 1: Structural Integrity (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the organic cation structure and the anion stoichiometry.

Experimental Protocol

-

Solvent: Deuterated Acetonitrile (

) or DMSO- -

Concentration: ~20 mg/mL.[1]

-

Reference: TMS (internal) or residual solvent peak.[1]

Critical Analysis Points[2][3][4][5][6][7]

| Nucleus | Target Feature | Impurity Marker |

| Pyrrolidinium Ring protons (multiplets 2.1–3.5 ppm) | 1-Methylpyrrolidine: Look for singlet N-Me shift changes.[1] Alkyl Halides: Triplets distinct from the butyl chain.[1] | |

| Doublet at -72 to -74 ppm (coupling with | Hydrolysis ( | |

| Septet at -130 to -150 ppm (coupling with 6 F atoms) | Phosphate species: Signals near 0 ppm indicate severe degradation ( |

Expert Insight: The coupling constant (

Module 2: Ionic Contamination (Ion Chromatography)[1]

This is the most critical step for electrochemical applications. Halides (Cl⁻, Br⁻) are "poisons" for battery collectors (Aluminium) and catalysts.

The Challenge

Standard Cation Exchange columns often fail with

Validated Protocol (Anion Focus)

-

Instrument: Ion Chromatograph with Suppressed Conductivity Detection.

-

Column: High-capacity anion exchange column (e.g., Dionex IonPac AS20 or equivalent designed for hydrophobic matrices).[1]

-

Eluent: KOH gradient (hydroxide is preferred over carbonate to reduce background).[1]

-

Sample Prep: Dissolve

in 50% Acetonitrile/Water.[1] The organic solvent prevents the hydrophobic cation from precipitating or sticking to the system tubing. -

Detection Limits:

Self-Validating Step: Run a "Spike Recovery" test. Spike a known amount (e.g., 10 ppm) of Chloride into your sample. If recovery is not 95-105%, the

Module 3: Moisture & Hydrolysis (Karl Fischer & pH)[1]

1Protocol: Coulometric Karl Fischer[1]

-

Oven Method (Preferred): Heat sample to 110°C (above MP of 86°C) and transfer vapor to the titration cell. This prevents the IL from fouling the electrodes.

-

Direct Injection: If oven is unavailable, dissolve in anhydrous methanol.

-

Warning: If the sample is acidic (degraded), it can shift the pH of the KF reagent, causing false high readings. Buffer the KF reagent with imidazole if necessary.[1]

-

Acidity Check (The "Litmus" Test)

Dissolve 1g of

-

Target: pH 6.0 – 7.0.

-

Fail: pH < 5.0 indicates significant hydrolysis (HF presence).[1]

Module 4: Functional Purity (Cyclic Voltammetry)

A sample can be chemically pure (99.9%) but electrochemically dirty.[1] CV validates the "Electrochemical Window" (EW).

Experimental Setup

-

Working Electrode: Platinum disk (1.6 mm) or Glassy Carbon.[1]

-

Counter Electrode: Platinum wire.[1]

-

Reference Electrode:

(in acetonitrile) or pseudo-reference (Pt wire, calibrated with Ferrocene).[1] -

Solvent: Acetonitrile (battery grade) or used as a molten salt (if T > 90°C).[1]

-

Scan Rate: 50 mV/s.[1]

Analysis Logic

-

Cathodic Limit: Scan negative.[1] The reduction of

usually occurs around -3.0 V (vs-

Impurity Flag: Peaks appearing before the limit (e.g., at -1.5 V) indicate reducible impurities like trace water or dissolved oxygen.[1]

-

-

Anodic Limit: Scan positive. Oxidation of

/ anion usually > +2.5 V (vs-

Impurity Flag: A "shoulder" or rise in current before the breakdown potential indicates halide contamination (Cl⁻ oxidizes much earlier than

).[1]

-

Figure 2: Interpreting Cyclic Voltammetry features for impurity identification.

Summary Specifications (The "Gold Standard")

For drug delivery research or high-performance electrolytes, the following specifications should be the release criteria:

| Parameter | Method | Specification Limit |

| Appearance | Visual | White to off-white crystalline solid |

| Assay (Cation) | ≥ 99.5% | |

| Assay (Anion) | No hydrolysis peaks visible | |

| Water Content | Coulometric KF | ≤ 50 ppm (0.005%) |

| Halides (Cl⁻ + Br⁻) | Ion Chromatography | ≤ 10 ppm |

| Free Acid (HF) | Titration/pH | Non-detectable / pH neutral |

| Electrochemical Window | CV (Glassy Carbon) | ≥ 5.5 V (window width) |

References

-

Huddleston, J. G., et al. (2001).[1] "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry.

-

MacFarlane, D. R., et al. (2014). "Energy applications of ionic liquids." Energy & Environmental Science.

-

Villagrán, C., et al. (2006). "Impurity effects on the electrochemical window of ionic liquids." Analytical Chemistry. [1]

-

TCI Chemicals. (n.d.).[1] "Product Specification: 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate." [1]

-

Wasserscheid, P., & Welton, T. (2008). Ionic Liquids in Synthesis. Wiley-VCH.[1] (Standard text for synthesis/purification protocols).

"1-Butyl-1-methylpyrrolidinium hexafluorophosphate" spectroscopic data (NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate

Introduction: The Analytical Imperative for an Archetypal Ionic Liquid

1-Butyl-1-methylpyrrolidinium hexafluorophosphate, often abbreviated as [BMPyr][PF₆], stands as a significant member of the ionic liquid (IL) family. With a molecular formula of C₉H₂₀F₆NP and a molecular weight of 287.23 g/mol , this salt is a white to off-white crystalline powder at room temperature, typically melting between 84-88 °C.[1][2] Its utility spans a range of applications, from a high-performance electrolyte component in lithium-ion batteries and supercapacitors to a robust, non-volatile solvent for catalysis and organic synthesis.[1][3] The low volatility, high thermal stability, and wide electrochemical window are properties that drive its adoption in both academic research and industrial processes.

Given its role in performance-critical applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the foundational data for quality control, structural elucidation, and understanding the subtle intermolecular interactions that govern its bulk properties. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the spectroscopic signature of [BMPyr][PF₆]. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the interpretation of the resulting spectra, grounded in authoritative principles.

Molecular Structure and Spectroscopic Overview

The compound consists of two distinct ionic components: the 1-butyl-1-methylpyrrolidinium ([BMPyr]⁺) cation and the hexafluorophosphate ([PF₆]⁻) anion. Each ion provides a unique set of spectroscopic handles that, when analyzed together, create a comprehensive analytical fingerprint.

Caption: Ionic components of 1-Butyl-1-methylpyrrolidinium hexafluorophosphate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of [BMPyr][PF₆] in solution. By probing the ¹H, ¹³C, ³¹P, and ¹⁹F nuclei, we can confirm the identity and connectivity of both the cation and the anion, as well as assess sample purity.

General Experimental Protocol for NMR Analysis

The quality of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Caption: Standard workflow for acquiring NMR spectra of ionic liquids.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the ionic liquid is highly soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetonitrile-d₃ (CD₃CN). DMSO-d₆ is often preferred for its ability to dissolve a wide range of substances and its distinct solvent residual peak.

-

Sample Preparation: Accurately weigh 5-10 mg of the [BMPyr][PF₆] sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial before transferring to a 5 mm NMR tube. This ensures homogeneity.

-

Hygroscopic Nature: The [PF₆]⁻ anion is susceptible to hydrolysis in the presence of water, which can lead to the formation of fluorinated phosphate byproducts.[4] It is imperative to use dry solvents and handle the sample under an inert atmosphere (e.g., in a glovebox) if possible to maintain sample integrity.

-

Instrument Setup: After inserting the sample, the instrument's magnetic field is "locked" to the deuterium signal of the solvent. The probe is then tuned to the specific frequencies of the nuclei being observed (¹H, ¹³C, etc.), and the magnetic field homogeneity is optimized through a process called shimming to ensure sharp, well-resolved peaks.

-

Referencing: Spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the [BMPyr]⁺ cation.

-

Expertise & Experience: The chemical shifts are governed by the electron density around the protons. Protons closer to the positively charged nitrogen atom are deshielded and appear at a higher chemical shift (downfield). The integration of the signals should correspond to the number of protons in each unique environment, providing a self-validating check on the structure.

-

Expected Spectral Data: While a spectrum for [BMPyr][PF₆] is not directly published in the search results, data for the structurally identical cation in 1-Butyl-1-methylpyrrolidinium bromide ([Pyrr₁₄]Br) serves as an excellent reference.[5] The anion ([PF₆]⁻) has a negligible effect on the cation's proton chemical shifts.

| Assignment (See Structure) | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₂ (ring) & N-CH₂ (butyl) | - | ~3.50 | Multiplet (m) | 4H |

| N-CH₂ (butyl) | - | ~3.38 | Multiplet (m) | 2H |

| N-CH₃ | - | ~3.02 | Singlet (s) | 3H |

| C-CH₂-C (ring) | - | ~2.08 | Singlet-like (s) | 4H |

| CH₂ (butyl) | - | ~1.68 | Multiplet (m) | 2H |

| CH₂ (butyl) | - | ~1.31 | Multiplet (m) | 2H |

| CH₃ (butyl) | - | ~0.92 | Triplet (t) | 3H |

| Table based on data for the analogous bromide salt in DMSO-d₆.[5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone of the cation. Each chemically non-equivalent carbon atom produces a distinct signal.[6]

-

Expertise & Experience: As with ¹H NMR, carbons closer to the electronegative nitrogen atom are deshielded and appear further downfield.[7] Proton-decoupled spectra are standard, meaning each unique carbon appears as a single line, simplifying interpretation. The number of observed signals should match the number of unique carbon environments in the molecule.

-

Expected Spectral Data: Based on typical chemical shift ranges for aliphatic amines and alkanes, the following assignments can be predicted.[8]

| Assignment (See Structure) | Expected Chemical Shift (δ, ppm) |

| N-CH₂ (ring) | 60 - 70 |

| N-CH₂ (butyl) | 60 - 70 |

| N-CH₃ | 45 - 55 |

| C-CH₂-C (ring) | 20 - 30 |

| CH₂ (butyl, adjacent to N-CH₂) | 25 - 35 |

| CH₂ (butyl, adjacent to CH₃) | 18 - 28 |

| CH₃ (butyl) | 10 - 15 |

³¹P NMR Spectroscopy

The ³¹P NMR spectrum is a simple but powerful diagnostic tool for confirming the presence and integrity of the [PF₆]⁻ anion.

-

Trustworthiness: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making it a highly receptive nucleus for NMR.[9] In the highly symmetric octahedral [PF₆]⁻ anion, the central phosphorus atom is coupled to six chemically and magnetically equivalent fluorine atoms. According to the n+1 rule, this coupling splits the ³¹P signal into a septet (6+1 = 7). The observation of this distinct 1:6:15:20:15:6:1 intensity pattern is unambiguous proof of the [PF₆]⁻ structure.[4]

-

Expected Spectral Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹J_PF) |

| ³¹P | ~ -144 (relative to 85% H₃PO₄) | Septet | ~711 Hz[10] |

¹⁹F NMR Spectroscopy

Complementing the ³¹P NMR, the ¹⁹F NMR spectrum provides information from the perspective of the fluorine atoms in the anion.

-

Trustworthiness: Like ³¹P, ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity.[11][12] In the [PF₆]⁻ anion, all six fluorine atoms are equivalent. They couple to the single phosphorus atom (I=1/2), splitting the ¹⁹F signal into a doublet (1+1 = 2). The coupling constant observed in this doublet must be identical to the one observed in the ³¹P septet, providing a self-validating cross-check of the anion's identity.[10]

-

Expected Spectral Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹J_PF) |

| ¹⁹F | ~ -71 to -73 (relative to CFCl₃) | Doublet | ~711 Hz[10] |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's chemical bonds. It is a rapid and cost-effective method for verifying the functional groups present in both the cation and the anion.

Experimental Protocol for IR Analysis

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and ensures good contact between the sample and the IR beam.

-

Data Collection: A background spectrum of the clean, empty ATR crystal is collected first. Then, a small amount of the solid [BMPyr][PF₆] powder is placed on the crystal, pressure is applied with an anvil to ensure good contact, and the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum of [BMPyr][PF₆] is a superposition of the vibrational modes of the [BMPyr]⁺ cation and the [PF₆]⁻ anion.

-

Authoritative Grounding: The most prominent feature of the spectrum is the intense, broad absorption band associated with the P-F stretching vibration of the [PF₆]⁻ anion. This band is highly characteristic and is typically observed in the range of 815-850 cm⁻¹.[13][14] The cation displays characteristic C-H stretching vibrations from its alkyl chains and pyrrolidinium ring, typically found in the 2800-3000 cm⁻¹ region.

-

Expected Spectral Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2800 - 3000 | C-H stretching (alkyl and ring) | Strong-Medium |

| ~1465 | C-H bending (scissoring) | Medium |

| 815 - 850 | P-F stretching (ν₃ of [PF₆]⁻) | Very Strong, Broad |

| ~558 | P-F bending (ν₄ of [PF₆]⁻) | Strong |

Summary

The spectroscopic characterization of 1-Butyl-1-methylpyrrolidinium hexafluorophosphate is a clear and robust process. NMR spectroscopy provides definitive structural confirmation, with ¹H and ¹³C spectra detailing the organic cation, while ³¹P and ¹⁹F spectra offer a mutually confirming, unambiguous identification of the hexafluorophosphate anion. Infrared spectroscopy serves as a rapid, complementary technique, primarily used to verify the presence of the key functional groups and the characteristic, intense P-F stretching vibration of the anion. Together, these techniques form a comprehensive analytical toolkit for researchers and developers, ensuring the identity, purity, and integrity of this versatile ionic liquid.

References

-

Dalton Transactions. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. Retrieved from [Link]

-

RoCo Global. (n.d.). 1-Butyl-1-methylpyrrolidinium hexafluorophosphate, >99%. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectroscopic data of compounds 1-4 in DMSO-d₆. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of the ionic liquid ions. 1-butyl-1-methylpyrrolidinium.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum recorded for a polypyrrole-coated iron, b bmimPF₆, and.... Retrieved from [Link]

-

NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, predicted). Retrieved from [Link]

-

ACS Publications. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents.... Retrieved from [Link]

-

University of Ottawa. (n.d.). ³¹Phosphorus NMR. Retrieved from [Link]

-

University of Ottawa. (n.d.). ¹⁹Flourine NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Changes in the characteristic FTIR peaks of [BMIM][PF₆]/MIL-53(Al).... Retrieved from [Link]

-

YouTube. (2018). ³¹P NMR Spectroscopy | Solved Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR (800-900 and 1600-1900 cm⁻¹) spectra of LiPF₆:EMC.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Section of the ³¹P{¹H} NMR spectrum.... Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) FTIR spectrum of BCP. (B) FTIR spectra of MβCD, BCP, physical.... Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using ³¹P Benchtop NMR. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

YouTube. (2024). Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Spectroscopy Primer. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. FT-IR spectrum of [Ru(L1)₂(PF₆)₂] complex. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate | C9H20F6NP | CID 53316409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. roco.global [roco.global]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. NMR Spectroscopy Primer [fluorine.ch.man.ac.uk]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

Methodological & Application

Application of 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate in Electrochemistry: A Detailed Technical Guide

This guide provides a comprehensive overview of the electrochemical applications of the ionic liquid 1-Butyl-1-methylpyrrolidinium hexafluorophosphate, commonly referred to as [BMP][PF6]. We will delve into its fundamental properties and explore its utility in energy storage and electrodeposition, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development who may utilize electrochemical techniques.

Introduction to 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate ([BMP][PF6])

[BMP][PF6] is a room-temperature ionic liquid (RTIL) that has garnered significant attention in the field of electrochemistry. Its unique combination of properties, including high thermal stability, low volatility, a wide electrochemical window, and good ionic conductivity, makes it a compelling alternative to traditional organic solvent-based electrolytes. These characteristics address critical safety and performance limitations in various electrochemical systems.

The structure of [BMP][PF6] consists of a 1-butyl-1-methylpyrrolidinium cation ([BMP]⁺) and a hexafluorophosphate anion (PF₆⁻). This combination results in a salt that is liquid at or near room temperature. The bulky and asymmetric nature of the cation disrupts crystal lattice formation, leading to a low melting point.

Key Properties of [BMP][PF6]:

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀F₆NP | |

| Molecular Weight | 287.23 g/mol | |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | ~80 °C | |

| Electrochemical Stability Window | ~3.91 V | |

| Ionic Conductivity | 7.7 x 10⁻³ S/cm (in a polymer electrolyte) |

Application in Lithium-Ion Batteries: Enhancing Safety as a Flame-Retarding Additive

A paramount concern in lithium-ion battery technology is safety, particularly the flammability of conventional organic carbonate-based electrolytes. [BMP][PF6], owing to its non-volatile and non-flammable nature, has been effectively utilized as a flame-retarding additive to enhance the safety of lithium-ion batteries.

The Rationale Behind Using [BMP][PF6] as a Safety Additive

The addition of [BMP][PF6] to a standard liquid electrolyte significantly suppresses its flammability. This is primarily due to the ionic liquid's negligible vapor pressure and high thermal stability, which reduces the generation of flammable gases upon thermal runaway. Research has demonstrated that an optimal concentration of 10 wt.% of [BMP][PF6] in the electrolyte can improve safety without significantly compromising the battery's cycling performance.

The pyrrolidinium cation in [BMP][PF6] also contributes to the formation of a stable solid electrolyte interphase (SEI) layer on the graphite anode. A stable SEI is crucial for preventing the continuous decomposition of the electrolyte and ensuring long-term cycling stability.

Quantitative Performance Data

The inclusion of [BMP][PF6] as an additive has been shown to maintain high discharge capacity and coulombic efficiency, comparable to cells without the additive, especially at an optimized concentration.

| [BMP][PF6] Concentration | Effect on Flammability | Cycling Performance | Reference |

| 10 wt.% | Significant suppression | Minimal degradation in cycling performance | |

| >10 wt.% | Enhanced suppression | Potential decrease in performance |

Experimental Protocol: Preparation and Testing of a [BMP][PF6]-Containing Lithium-Ion Battery Electrolyte

This protocol outlines the steps for preparing a standard lithium-ion battery electrolyte with [BMP][PF6] as a flame-retarding additive and for evaluating its electrochemical performance.

Materials:

-

Lithium hexafluorophosphate (LiPF₆)

-

Ethylene carbonate (EC) and Diethyl carbonate (DEC) (battery grade)

-

1-Butyl-1-methylpyrrolidinium hexafluorophosphate ([BMP][PF6])

-

LiCoO₂ cathode and graphite anode

-

Celgard separator

-

Coin cell components (CR2032)

-

Argon-filled glovebox

Procedure:

-

Electrolyte Preparation (inside an argon-filled glovebox):

-

Prepare the base electrolyte by dissolving 1 M LiPF₆ in a 1:1 (v/v) mixture of EC and DEC.

-

To this base electrolyte, add 10 wt.% of [BMP][PF6].

-

Stir the solution overnight at room temperature to ensure complete dissolution and homogeneity.

-

-

Coin Cell Assembly (inside an argon-filled glovebox):

-

Dry the electrodes and separator in a vacuum oven at 80°C for 12 hours before use.

-

Assemble a CR2032 coin cell in the following order: negative case, graphite anode, separator, LiCoO₂ cathode, stainless steel spacer, and positive case.

-

Add a few drops of the prepared electrolyte to wet the separator and electrodes.

-

Crimp the coin cell to ensure proper sealing.

-

-

Electrochemical Testing:

-

Allow the assembled cells to rest for 12 hours to ensure complete wetting of the electrodes.

-

Perform cyclic voltammetry (CV) to evaluate the electrochemical stability of the electrolyte. A typical scan rate is 0.1 mV/s between 3.0 and 4.2 V vs. Li/Li⁺.

-

Conduct galvanostatic charge-discharge cycling at a C/2 rate between 3.0 and 4.2 V to determine the specific capacity, coulombic efficiency, and cycle life.

-

Application in Electrodeposition

The wide electrochemical window and good conductivity of [BMP][PF6] make it a suitable medium for the electrodeposition of various metals and alloys that are difficult to deposit from aqueous solutions. The absence of water in the ionic liquid prevents hydrogen evolution, leading to higher current efficiencies and better deposit morphology.

While specific, detailed protocols for the electrodeposition of a wide range of metals from pure [BMP][PF6] are still emerging in the literature, the general principles and experimental setup are well-established. Pyrrolidinium-based ionic liquids have been successfully used for the electrodeposition of metals like aluminum and tantalum.

General Protocol for Electrodeposition from [BMP][PF6]

This protocol provides a general framework for conducting electrodeposition experiments using [BMP][PF6]. The specific parameters (e.g., metal salt, concentration, temperature, potential/current density) will need to be optimized for the particular metal of interest.

Materials:

-

1-Butyl-1-methylpyrrolidinium hexafluorophosphate ([BMP][PF6])

-

Metal salt precursor (e.g., metal chloride, bromide, or triflate)

-

Working electrode (substrate for deposition)

-

Counter electrode (e.g., platinum or graphite)

-

Reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode)

-

Electrochemical cell

-

Potentiostat/Galvanostat

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Electrolyte Preparation:

-

Inside an inert atmosphere, dry the [BMP][PF6] under vacuum at an elevated temperature (e.g., 100°C) for several hours to remove any trace moisture.

-

Dissolve the desired metal salt precursor in the dried ionic liquid. Gentle heating and stirring may be required to facilitate dissolution.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the prepared electrolyte.

-

Ensure the setup is maintained under an inert atmosphere to prevent contamination from air and moisture.

-

-

Electrochemical Deposition:

-

Perform cyclic voltammetry to determine the reduction potential of the metal ion in the ionic liquid.

-

Carry out potentiostatic (constant potential) or galvanostatic (constant current) deposition at the desired conditions.

-

The temperature of the cell can be controlled to influence the deposition process and the morphology of the deposit.

-

-

Deposit Characterization:

-

After deposition, rinse the working electrode with a suitable solvent (e.g., acetonitrile) to remove any residual ionic liquid.

-

Characterize the morphology, composition, and crystal structure of the deposit using techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD).

-

Safety and Handling of [BMP][PF6]

As with any chemical, proper safety precautions must be observed when handling [BMP][PF6].

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of any dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

1-Butyl-1-methylpyrrolidinium hexafluorophosphate is a versatile ionic liquid with significant potential in various electrochemical applications. Its inherent safety features make it a valuable flame-retarding additive in lithium-ion batteries. Furthermore, its favorable electrochemical properties enable its use in high-performance gel polymer electrolytes for supercapacitors and as a medium for the electrodeposition of advanced materials. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and leverage the unique characteristics of [BMP][PF6] in their work.

References

- Choi, J. A., Sun, Y. K., Shim, E. G., Scrosati, B., & Kim, D. W. (2011). Effect of 1-butyl-1-methylpyrrolidinium hexafluorophosphate as a flame-retarding additive on the cycling performance and thermal properties of lithium-ion batteries. Electrochimica Acta, 56(27), 10179–10184.

-

RoCo Global. (n.d.). 1-Butyl-1-methylpyrrolidinium hexafluorophosphate Safety Data Sheet. Retrieved from [Link]

- Bi, S., Diantoro, M., Singh, P. K., & Yusuf, S. N. F. (2025). Electrical properties of 1-Butyl-1-methylpyrrolidinum Hexafluorophosphate Ionic Liquid doped Polymer Electrolyte.

-

ResearchGate. (2011). Effect of 1-butyl-1-methylpyrrolidinium hexafluorophosphate as a flame-retarding additive on the cycling performance and thermal properties of lithium-ion batteries. Retrieved from [Link]

-

MDPI. (2022). Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. Retrieved from [Link]

- Endres, F., & El Abedin, S. Z. (Eds.). (2008).

-

PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate. Retrieved from [Link]

-

Stanford University. (n.d.). Laboratory Chemical Safety Plan. Retrieved from [Link]

Application Note: 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate for Advanced CO₂ Capture

Executive Summary

1-Butyl-1-methylpyrrolidinium hexafluorophosphate ([Bmpyr][PF₆]) represents a distinct class of ionic liquids (ILs) characterized by high thermal stability and hydrophobicity.[1] Unlike common room-temperature ionic liquids (RTILs) such as [Bmpyr][Tf₂N], [Bmpyr][PF₆] is a solid at room temperature (Melting Point: ~85°C).[1] This physical property fundamentally alters its application protocol; it cannot be used as a bulk liquid absorbent under standard ambient conditions.

Instead, this guide focuses on the two primary viable applications for [Bmpyr][PF₆]:

-

Supported Ionic Liquid Membranes (SILMs): Impregnating porous supports to create highly selective gas separation barriers.[1][2]

-

High-Temperature Absorption: Utilizing the molten salt phase (>85°C) for post-combustion capture where flue gas streams are already elevated in temperature.[1]

This document details the purification, membrane fabrication, and gas permeation testing protocols required to leverage the high CO₂/N₂ selectivity of the [PF₆]⁻ anion.[1]

Material Characterization & Properties

Before initiating protocols, the material must be characterized to ensure it meets the purity standards required for accurate gas sorption data.[1] Water acts as a competitive impurity in CO₂ binding sites.

| Parameter | Value / Characteristic | Relevance to Protocol |

| Chemical Formula | C₉H₂₀F₆NP | Stoichiometry calculations |

| Molecular Weight | 287.23 g/mol | Gravimetric analysis |

| Melting Point | 84°C – 88°C | CRITICAL: Requires heating for liquid-phase handling. |

| Appearance | White crystalline powder | Visual purity check (yellowing indicates degradation).[1] |

| Hydrophobicity | High | Resists water uptake from flue gas streams. |

| Anion | Hexafluorophosphate [PF₆]⁻ | Provides high CO₂ affinity via physical interaction.[1] |

Protocol 1: Purification and Pre-treatment

Objective: Remove trace water and volatile organic impurities that artificially inflate pressure readings during gas sorption testing.

Mechanism: Vacuum drying at elevated temperatures leverages the non-volatile nature of the IL to strip impurities without losing the active material.[1]

Materials

-

[Bmpyr][PF₆] (Commercial grade, typically >98%)[1]

-

Vacuum Oven (capable of <1 mbar)[1]

-

Schlenk line (optional for ultra-high purity)[1]

-

Karl Fischer Titrator (Coulometric)[1]

Step-by-Step Methodology

-

Phase Transition: Place the solid [Bmpyr][PF₆] powder into a borosilicate glass vial. Heat the oven to 90°C (just above Tm) to melt the salt.

-

Vacuum Application: Apply vacuum slowly to prevent "bumping" (splashing) as trapped gases escape the viscous melt.[1] Target pressure: < 0.1 mbar .

-

Duration: Maintain 90°C and vacuum for 24 hours .

-

Note: The melt will appear clear and colorless. Any brown tint suggests thermal decomposition; discard if observed.

-

-

Validation: Remove a small aliquot (under inert atmosphere if possible) and test via Karl Fischer titration.

-

Pass Criteria: Water content < 100 ppm.[1]

-

-

Storage: Store in a desiccator or glovebox. Upon cooling to room temperature, the material will recrystallize into a solid.[1]

Protocol 2: SILM Fabrication (Solvent Evaporation Method)

Objective: Create a thin, stable membrane where [Bmpyr][PF₆] is held within the pores of a polymer support via capillary forces.[1] Since [Bmpyr][PF₆] is solid at RT, we use a co-solvent method for impregnation.[1]

Materials

-

Purified [Bmpyr][PF₆][1]

-

Support Membrane: Hydrophobic PVDF or PTFE (0.2 µm pore size, ~100 µm thickness).[1]

-

Volatile Solvent: Acetone or Methanol (HPLC Grade).[1]

-

Petri dish (Glass).[1]

Step-by-Step Methodology

-

Solution Preparation: Dissolve [Bmpyr][PF₆] in Acetone to create a 10 wt% solution .

-

Why Acetone? It dissolves the IL readily and evaporates quickly at room temperature, leaving the IL behind.[1]

-

-

Support Preparation: Cut the PVDF membrane to size. Weigh the dry membrane (

).[1] -

Impregnation:

-

Solvent Evaporation: Remove the cover and allow Acetone to evaporate slowly in a fume hood for 12 hours.

-

Thermal Conditioning: Place the membrane in a vacuum oven at 90°C for 2 hours.

-

Reasoning: This melts the deposited [Bmpyr][PF₆], ensuring it flows into and fully fills the smallest pores via capillary action, while simultaneously removing any residual acetone.[1]

-

-

Cooling & Weighing: Allow the membrane to cool to RT. The IL will solidify within the pores.[1] Weigh the membrane (

).[1] -

Calculation: Determine IL loading.

[1]

Protocol 3: Gas Permeation Testing (Time-Lag Method)

Objective: Measure the CO₂ permeability and selectivity of the SILM.

Experimental Setup: A standard constant-volume/variable-pressure gas permeation cell.

Workflow Diagram

Figure 1: Workflow for processing [Bmpyr][PF₆] from raw solid salt to a functional gas separation membrane.[1]

Step-by-Step Methodology

-

Mounting: Mount the SILM in the permeation cell. Ensure the cell temperature is controlled.

-

Option A (Solid State Transport): Run at 30°C. Transport will be slow, relying on diffusion through the solid crystal lattice or grain boundaries.[1]

-

Option B (Molten State Transport - Recommended): Heat the cell to 90°C .[1] The IL inside the pores melts, acting as a liquid barrier.[1] This provides faster kinetics and higher permeability.

-

-

Degassing: Evacuate both upstream (feed) and downstream (permeate) sides to <0.01 mbar.

-

Feed Pressurization: Introduce CO₂ to the upstream side at 2 bar.

-

Data Logging: Record the pressure rise in the downstream volume over time.

-

Repeat: Evacuate and repeat with N₂ to determine selectivity.

Data Analysis & Calculations

Henry's Law Calculation

For physical absorption (typical of [PF₆]⁻ ILs), solubility (

Where:

- = Concentration of gas in IL (mol/L)[1]

- = Henry's constant (mol/L[1][3]·atm)

- = Partial pressure of gas (atm)[1][3][4]

Permeability ( )

Calculated from the steady-state slope of the downstream pressure rise:

[1]Where:

- = Downstream volume (m³)[1]

- = Membrane thickness (m)[1]

- = Effective area (m²)[1]

- = Transmembrane pressure difference[1]

Selectivity ( )

The ideal selectivity of CO₂ over N₂ is the ratio of their permeabilities:

[1]Target Benchmarks: [Bmpyr][PF₆] based SILMs typically exhibit

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Permeability | IL crystallized in pores (if running < 85°C).[1] | Increase cell temperature to >90°C to access liquid phase transport. |

| Membrane Leaking | Support pore size too large (>0.2 µm).[1] | Use supports with smaller pores to increase capillary retention pressure. |

| Yellowing of IL | Thermal degradation or oxidation. | Ensure purification is done under vacuum/inert gas. Do not exceed 150°C. |

| Low Selectivity | Membrane defects (pinholes).[1] | Verify IL loading weight; re-impregnate if loading is < 30%. |

References

-